Cas no 1001806-94-5 (N-(3-(dimethylamino)propyl)-4-nitro-2-(trifluoromethyl)benzenamine)
1001806-94-5 structure
Product Name:N-(3-(dimethylamino)propyl)-4-nitro-2-(trifluoromethyl)benzenamine
CAS-nummer:1001806-94-5
MF:C12H16F3N3O2
MW:291.269553184509
CID:828990
Update Time:2025-04-19
N-(3-(dimethylamino)propyl)-4-nitro-2-(trifluoromethyl)benzenamine Chemische en fysische eigenschappen
Naam en identificatie
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- N-(3-(dimethylamino)propyl)-4-nitro-2-(trifluoromethyl)benzenamine
- N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
- AC1MCFHE
- AG-L-60395
- CTK3J8607
- N,N-Dimethyl-N'-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
- BenzenaMine, N-(3-(diMethylaMino)propyl)-4-nitro-2-(trifluoroMethyl)-
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- Inchi: 1S/C12H16F3N3O2/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15/h4-5,8,16H,3,6-7H2,1-2H3
- InChI-sleutel: FTMNTYQTMPLYPU-UHFFFAOYSA-N
- LACHT: C1(NCCCN(C)C)=CC=C([N+]([O-])=O)C=C1C(F)(F)F
Berekende eigenschappen
- Exacte massa: 291.119461g/mol
- Monoisotopische massa: 291.119461g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 318
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 291.27g/mol
- XLogP3: 3
- Topologisch pooloppervlak: 61.1Ų
N-(3-(dimethylamino)propyl)-4-nitro-2-(trifluoromethyl)benzenamine Gerelateerde literatuur
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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